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Compound of Interest

4-Nitro-2-
Compound Name: _
(trifluoromethyl)benzaldehyde

Cat. No.: B1337675

An In-depth Technical Guide to 4-Nitro-2-(trifluoromethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of 4-Nitro-2-
(trifluoromethyl)benzaldehyde (CAS No. 50551-17-2), a key chemical intermediate in the
fields of pharmaceutical and agrochemical research. The document details its physicochemical
properties, outlines robust protocols for its synthesis and purification, and provides expected
analytical characterization data. Furthermore, it explores the strategic importance of this
molecule in drug discovery, focusing on the synergistic effects of its trifluoromethyl and nitro
functional groups. This guide is intended for researchers, medicinal chemists, and process
development scientists who require a practical and in-depth understanding of this versatile
building block.

Introduction and Strategic Importance

4-Nitro-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde featuring two powerful
electron-withdrawing groups, a nitro group at the C4 position and a trifluoromethyl group at the
C2 position. This specific substitution pattern renders the molecule a highly valuable and
reactive intermediate in organic synthesis. The aldehyde functional group is activated towards
nucleophilic attack, while the nitro group serves as a versatile synthetic handle, most commonly
as a precursor to a primary amine via reduction.[1]

In the context of drug development, the incorporation of a trifluoromethyl (-CF3) group is a well-
established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding
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affinity.[2] The nitroaromatic scaffold itself is present in numerous bioactive compounds and is

crucial for various therapeutic applications.[3][4] The unique ortho/para relationship of the

functional groups in 4-Nitro-2-(trifluoromethyl)benzaldehyde makes it a critical precursor for

complex heterocyclic systems and substituted anilines that are central to the development of

novel therapeutic agents.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties for 4-Nitro-2-

(trifluoromethyl)benzaldehyde is provided below.

Property Value Source(s)
4-nitro-2-

IUPAC Name ) [5]
(trifluoromethyl)benzaldehyde

CAS Number 50551-17-2 [5]

Molecular Formula CsHaFsNO3 [5]1[6]

Molecular Weight 219.12 g/mol [5]

Physical Form Solid [7] (by analogy)

Melting Point

Not experimentally reported.
The isomer, 2-Nitro-4-
(trifluoromethyl)benzaldehyde,
melts at 41-45 °C.

[7]

Predicted XlogP

2.1

[6]

GHS Hazard Codes

H302, H312, H315, H319,
H332, H335

[5]

Hazard Statements

Harmful if swallowed, Harmful
in contact with skin, Causes
skin irritation, Causes serious
eye irritation, Harmful if
inhaled, May cause respiratory

irritation.

[5]

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://pubmed.ncbi.nlm.nih.gov/40733275/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9230682/
https://www.mdpi.com/1424-8247/15/5/561
https://www.benchchem.com/product/b1337675?utm_src=pdf-body
https://www.benchchem.com/product/b1337675?utm_src=pdf-body
https://www.benchchem.com/product/b1337675?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-2-_trifluoromethyl_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-2-_trifluoromethyl_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-2-_trifluoromethyl_benzaldehyde
https://pubchemlite.lcsb.uni.lu/e/compound/12391105
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-2-_trifluoromethyl_benzaldehyde
https://www.sigmaaldrich.com/HK/zh/product/aldrich/664952
https://www.sigmaaldrich.com/HK/zh/product/aldrich/664952
https://pubchemlite.lcsb.uni.lu/e/compound/12391105
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-2-_trifluoromethyl_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-2-_trifluoromethyl_benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis and Purification Protocols

While a specific peer-reviewed synthesis for 4-Nitro-2-(trifluoromethyl)benzaldehyde is not
readily available, a robust and scalable protocol can be designed based on well-established
methods for the oxidation of substituted nitrotoluenes, a standard transformation documented
in Organic Syntheses.[8][9] The most logical precursor is 2-(trifluoromethyl)-4-nitrotoluene.

Synthetic Workflow
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[Start: 2-(Trif|uoromethyl)-4-nitrotoluena

harge Reactor

Step 1: Oxidation
Reagents: CrO3, Ac20, H2S04
Solvent: Acetic Acid

ransfer Mixture

Step 2: Quench & Hydrolysis
Reagents: Ice Water, H2SO4 (aq)

solate Crude

Step 3: Workup
Solvent: Dichloromethane
Wash: NaHCO3 (aq), Brine

oncentrate

Step 4: Purification
Method: Recrystallization
Solvent System: Toluene/Hexane

solate Pure Solid

Final Product:
4-Nitro-2-(trifluoromethyl)benzaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Nitro-2-(trifluoromethyl)benzaldehyde.
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Step-by-Step Synthesis Protocol: Oxidation of 2-
(Trifluoromethyl)-4-nitrotoluene

Causality: This method converts the methyl group of the toluene precursor into an aldehyde via
an intermediate diacetate, which is then hydrolyzed. Acetic anhydride acts as a trap for the
initially formed aldehyde, preventing over-oxidation to the carboxylic acid.[9]

e Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer,
thermometer, and an addition funnel, add glacial acetic acid, acetic anhydride, and 2-
(trifluoromethyl)-4-nitrotoluene. Cool the flask in an ice-water bath.

» Acid Addition: Slowly add concentrated sulfuric acid to the stirred solution, ensuring the
internal temperature is maintained below 10 °C.

o Oxidant Addition: Add chromium trioxide (CrOs) in small portions via a powder funnel. The
rate of addition must be carefully controlled to keep the temperature between 5-10 °C. This
step is highly exothermic.

o Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled
temperature until TLC or GC-MS analysis indicates the consumption of the starting material.

o Hydrolysis: Carefully pour the reaction mixture over a large volume of crushed ice. The
intermediate diacetate will hydrolyze to the crude aldehyde. Add a solution of aqueous
sulfuric acid and reflux the mixture for 45-60 minutes to ensure complete hydrolysis.[8]

o Workup: Cool the mixture to room temperature. Extract the product into an organic solvent
such as dichloromethane or ethyl acetate. Wash the combined organic layers sequentially
with water, saturated sodium bicarbonate solution (to remove any co-produced 4-nitro-2-
(trifluoromethyl)benzoic acid), and brine.

« Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the
solvent under reduced pressure to yield the crude product.

Step-by-Step Purification Protocol

Causality: Recrystallization is an effective method for purifying solid organic compounds. The
choice of a toluene/hexane solvent system allows the product to be soluble in hot toluene while
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being insoluble in cold hexane, facilitating the formation of pure crystals upon cooling.[8]

e Solvent Selection: Dissolve the crude 4-Nitro-2-(trifluoromethyl)benzaldehyde in a
minimal amount of hot toluene.

» Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a
fluted filter paper.

e Crystallization: Slowly add hexane to the hot toluene solution until turbidity is observed. Allow
the solution to cool slowly to room temperature, then place it in an ice bath to maximize
crystal formation.

« Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold
hexane, and dry under vacuum.

Analytical Characterization

No experimentally-derived spectra for this specific isomer are publicly available. However,
based on data from closely related analogs like 4-nitrobenzaldehyde and 4-
(trifluoromethyl)benzaldehyde, a highly accurate prediction of the key spectral features can be
made.[10][11]

Expected *H and **C NMR Data

Rationale: The powerful electron-withdrawing effects of the nitro and trifluoromethyl groups will
shift the aromatic protons and carbons downfield. The aldehyde proton will appear as a
characteristic singlet above 10 ppm. The 13C spectrum will show a quartet for the CFs carbon
due to C-F coupling.[12][13]
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Expected Chemical Shift (6, ppm) and

Data Type
ol Splitting

'H NMR ~10.2 (s, 1H, -CHO), ~8.6 (d, 1H, Ar-H), ~8.4
(dd, 1H, Ar-H), ~8.1 (d, 1H, Ar-H)
~188 (-CHO), ~152 (C-NO2), ~138 (C-CHO),

13C NMR ~135 (g, C-CF3), ~132 (Ar-CH), ~128 (Ar-CH),
~125 (Ar-CH), ~122 (q, 1YJCF = 273 Hz, -CF3)
A singlet is expected around -62 to -64 ppm

19F NMR g P PP

relative to CFCls.

Expected FT-IR Data

Rationale: The FT-IR spectrum will be dominated by strong absorptions corresponding to the

key functional groups. The C=0 stretch of the aldehyde and the asymmetric/symmetric

stretches of the nitro group are particularly diagnostic.

Functional Group

Expected Wavenumber

Characteristic Intensity

(cm™)
Aldehyde C-H Stretch ~2850, ~2750 Medium
Aldehyde C=0 Stretch ~1710 Strong
Nitro N=O Asymmetric Stretch ~1530 Strong
Nitro N=O Symmetric Stretch ~1350 Strong
C-F Stretches ~1320, ~1170, ~1130 Strong
Aromatic C=C Stretches ~1610 Medium

Applications in Drug Development & Medicinal

Chemistry

The synthetic utility of 4-Nitro-2-(trifluoromethyl)benzaldehyde is rooted in the distinct

reactivity of its three functional components: the aldehyde, the nitro group, and the
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trifluoromethyl group.

Core Intermediate
4-Nitro-2-(trifluoromethyl)benzaldehyde

CsH4F3NO3

C=0 reactivity \ NO:z as handle

Key Transformatlons

Aldehyde Reactions Nitro Group Reduction
(e.g., Wittig, Reductlve Amination) (e.g., H2, Pd/C)

Resulting Scaffolds

A 4
E‘Secondary/ TertiaryAmines) [Stilbenes/AIkenes) [SubstitutedAniIines)

icinal ChevemistrylA/mp{ct

[ Bioactive Scaffolds
(e

.g., Heterocycles, Amides)

Click to download full resolution via product page
Caption: Strategic role of 4-Nitro-2-(trifluoromethyl)benzaldehyde in medicinal chemistry.

e Precursor to Bioactive Anilines: The most critical application is the reduction of the nitro
group to form 2-(trifluoromethyl)-4-aminobenzaldehyde or its derivatives. This transformation
unlocks access to a synthetically versatile aniline, which can be acylated, alkylated, or used
in cyclization reactions to build complex heterocyclic cores common in pharmaceuticals.[1]

o Carbon Chain Elongation: The electrophilic aldehyde is an excellent substrate for carbon-
carbon bond-forming reactions. For instance, the Wittig reaction can convert the aldehyde
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into an alkene, providing a scaffold for stilbene-like structures or extending carbon chains for
further functionalization.[14]

» Scaffold for Drug Candidates: The 2-nitro-4-trifluoromethylbenzoyl structural motif is found in
the drug Nitisinone, used to treat hereditary tyrosinemia type 1. This highlights the
pharmacological relevance of scaffolds directly accessible from this intermediate.

Safe Handling and Storage

Proper handling and storage are critical due to the hazardous nature of this compound.

o Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab
coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

[7]

o Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from
heat, sparks, and open flames. The compound should be stored separately from strong
oxidizing agents and bases.

o Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand)
and place in a sealed container for chemical waste disposal. Avoid generating dust.

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow it to enter drains or waterways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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